![molecular formula C12H20O2S B15325764 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.35 g/mol . This compound features a spirocyclic structure, which is characterized by a bicyclic system connected through a single carbon atom. The presence of a propylthio group and a carboxylic acid functional group makes it an interesting subject for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the propylthio and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the propylthio and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques. This ensures high yield and purity, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The propylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.4]octane-2-carboxylic acid: Lacks the propylthio group, making it less reactive in certain chemical reactions.
2-(Methylthio)spiro[3.4]octane-2-carboxylic acid: Contains a methylthio group instead of a propylthio group, leading to different reactivity and properties.
2-(Ethylthio)spiro[3.4]octane-2-carboxylic acid: Contains an ethylthio group, which also affects its chemical behavior.
Uniqueness
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H20O2S |
|---|---|
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
2-propylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-2-7-15-12(10(13)14)8-11(9-12)5-3-4-6-11/h2-9H2,1H3,(H,13,14) |
Clave InChI |
NHDFDUFLHLEMMD-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1(CC2(C1)CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
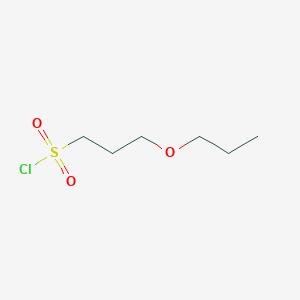
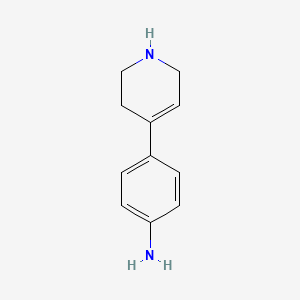
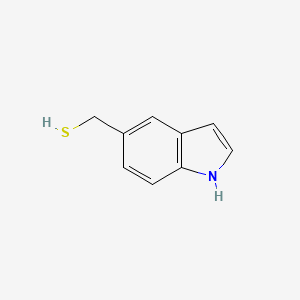
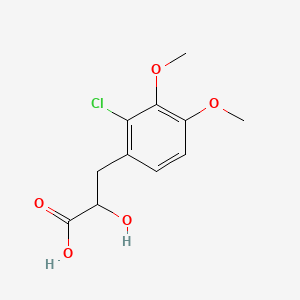


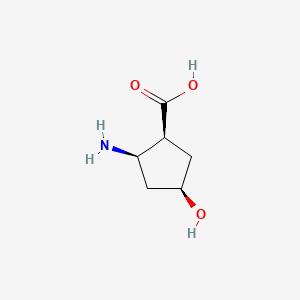
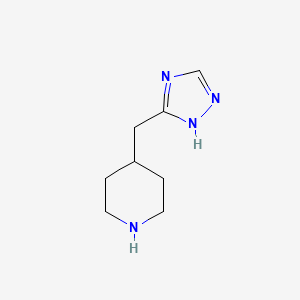
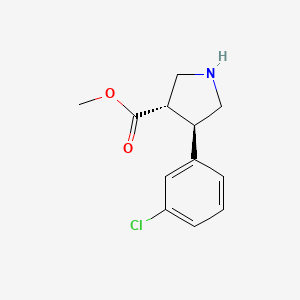
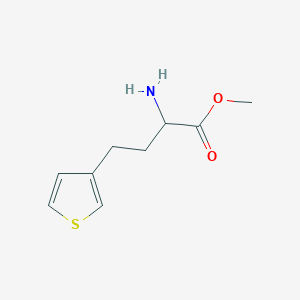

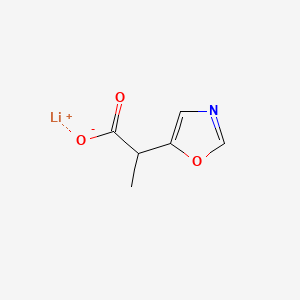
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
